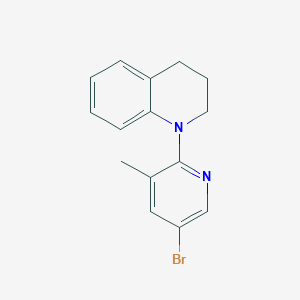

1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

1-(5-bromo-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2/c1-11-9-13(16)10-17-15(11)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWIHOSUONLAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the 1,2,3,4-Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is commonly synthesized via catalytic hydrogenation or cyclization strategies:

Borrowing Hydrogen Methodology: A manganese(I) PN3 pincer complex catalyzes the one-pot cascade reaction starting from 2-aminobenzyl alcohols and secondary alcohols, selectively producing 1,2,3,4-tetrahydroquinolines. This atom-efficient process generates water as the only byproduct and avoids external reducing agents, proceeding under mild conditions (e.g., 120 °C in a closed vial).

Regioselective Cycloaddition: A formal [4 + 2]-cycloaddition between N-aryliminium ions (formed from arylmethyl azides) and bromoalkynes yields bromo-substituted quinoline derivatives. This method also allows diastereoselective synthesis of tetrahydroquinolines using alkenyl substrates with good to excellent yields.

Indium-Mediated Allylation: For substituted tetrahydroquinolines, indium powder in methanol with allyl bromide can be used to prepare homoallylamines, which are intermediates to tetrahydroquinolines via acid-catalyzed cyclization.

Summary Table of Preparation Steps and Conditions

Research Findings and Practical Considerations

The borrowing hydrogen method offers a green, atom-efficient route to tetrahydroquinolines with minimal waste, making it attractive for large-scale synthesis.

The regioselective cycloaddition approach provides access to bromo-substituted quinoline derivatives, which can be adapted for tetrahydroquinoline synthesis with tailored substrates.

The synthesis of the bromomethylpyridine intermediate benefits from readily available starting materials and straightforward purification, though yields are moderate.

The final coupling step to assemble 1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline requires optimization, potentially employing nucleophilic substitution or transition-metal catalysis, depending on the leaving groups and substrate stability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine substituent to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of the de-brominated product.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For instance:

- Case Study : A study demonstrated that the compound inhibited the growth of breast cancer cells by activating caspase-dependent apoptosis pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness against resistant strains highlights its potential as an antibiotic agent.

- Research Findings : In vitro assays revealed that this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The neuroprotective effects of this compound have garnered attention in the context of neurodegenerative diseases. It has been investigated for its ability to protect neuronal cells from oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 2: Comparative Physicochemical Data

Key Observations:

- Lipophilicity : Brominated and alkylated derivatives (e.g., 61, 17d) exhibit higher lipophilicity, favoring membrane permeability and CNS targeting .

- Thermal Stability : Melting points correlate with molecular symmetry and intermolecular interactions; sulfonated derivatives (11g) show higher thermal stability due to hydrogen bonding .

Biological Activity

1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₅BrN₂

- CAS Number : 1220017-22-0

- MDL Number : MFCD13561934

- Hazard Information : Classified as an irritant.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, various studies have reported that related compounds show effectiveness against several bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, Pseudomonas aeruginosa | Not specified in cited studies |

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit critical enzymatic functions necessary for bacterial survival .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines. A notable study demonstrated that:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Mechanism : Induction of oxidative stress leading to apoptosis.

The findings suggest that the compound may act as a potential lead for developing new anticancer agents .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of tetrahydroquinolines have revealed promising results. The compound may exert protective effects against neurodegenerative diseases by:

- Reducing oxidative stress.

- Inhibiting neuroinflammation.

In animal models of Parkinson's disease, related compounds have shown an ability to improve motor function and reduce dopaminergic neuron loss .

Study 1: Antimicrobial Efficacy

A study conducted by Ferreira et al. evaluated the antimicrobial properties of various tetrahydroquinoline derivatives against ESKAPE pathogens. The results indicated that certain derivatives had comparable efficacy to standard antibiotics like ampicillin .

Study 2: Anticancer Activity

In a controlled in vitro study, this compound was tested against several cancer cell lines. The compound showed significant cytotoxicity with an IC50 value indicating effective concentration needed to inhibit cell growth by 50% .

- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis and interference with protein synthesis.

- Anticancer Mechanism : Induction of apoptosis through oxidative stress pathways and inhibition of cell cycle progression.

- Neuroprotection : Reduction of reactive oxygen species (ROS) and modulation of inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, tetrahydroquinoline derivatives are synthesized by reacting 1,2,3,4-tetrahydroquinoline with substituted pyridinyl ketones using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid (AcOH), followed by purification via column chromatography . Bromination of intermediates (e.g., using N-bromosuccinimide (NBS) in DMF) introduces the bromine substituent. Key steps include controlling reaction stoichiometry, optimizing reaction time (4–24 hours), and using anhydrous solvents to minimize side reactions .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks corresponding to the tetrahydroquinoline backbone (δ 1.2–2.5 ppm for aliphatic protons, δ 6.5–7.8 ppm for aromatic protons) and pyridinyl substituents (e.g., methyl group at δ 2.3–2.5 ppm, bromine-induced deshielding) .

- IR Spectroscopy : Absorbance bands for C-Br (550–650 cm⁻¹) and C-N (1200–1350 cm⁻¹) bonds .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) matching the expected molecular weight (±1 Da) .

Q. What structural features influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Substituent Effects : The bromine atom at position 5 on the pyridine ring enhances electrophilic reactivity, while the methyl group at position 3 sterically hinders nucleophilic attacks .

- Core Structure : The tetrahydroquinoline scaffold provides rigidity, influencing binding affinity in biological assays. Comparative studies show that halogen substituents (Br, Cl) increase metabolic stability compared to non-halogenated analogs .

Advanced Research Questions

Q. How can researchers optimize the bromination step in the synthesis of this compound?

- Methodological Answer :

- Reagent Selection : NBS in DMF is standard, but alternative brominating agents (e.g., Br₂ with FeCl₃) may improve regioselectivity .

- Reaction Conditions : Temperature (0–25°C), solvent polarity, and stoichiometric ratios (1.1–1.5 equivalents of NBS) are critical. Monitoring via TLC or HPLC ensures reaction completion without over-bromination .

Q. How should contradictory spectroscopic or biological data be resolved?

- Methodological Answer :

- Data Validation : Cross-check NMR/IR with computational predictions (e.g., DFT calculations) .

- Biological Assays : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use control compounds (e.g., 8-chloro-5-methyl-tetrahydroquinoline) to isolate substituent-specific effects .

Q. What computational strategies predict physicochemical properties when experimental data is lacking?

- Methodological Answer :

- LogP/Solubility : Use tools like ChemAxon or Schrödinger’s QikProp to estimate partition coefficients and solubility .

- Reactivity : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites (e.g., bromine’s electron-withdrawing effect on the pyridine ring) .

Comparative Structural Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.